molecular formula C11H11F3N2O3 B2356771 2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 2070855-99-9

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2356771
CAS No.: 2070855-99-9
M. Wt: 276.215
InChI Key: UTGDLKWVWBLKHM-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a morpholine group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with morpholine under basic conditions, followed by hydrolysis to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines depending on the extent of reduction.

Scientific Research Applications

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar in structure but lacks the morpholine group, which can affect its solubility and biological activity.

    2-Morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile:

Uniqueness

2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of the trifluoromethyl group, morpholine group, and carboxylic acid group on the pyridine ring. This combination of functional groups provides a balance of chemical stability, solubility, and biological activity that is not found in many other compounds.

Properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(10(17)18)9(15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGDLKWVWBLKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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